molecular formula C15H19N3O2 B6698560 N-(1-methoxy-3-phenylpropan-2-yl)-N-methyl-1H-pyrazole-5-carboxamide

N-(1-methoxy-3-phenylpropan-2-yl)-N-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B6698560
M. Wt: 273.33 g/mol
InChI Key: ZMRWJFFYECPZGY-UHFFFAOYSA-N
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Description

N-(1-methoxy-3-phenylpropan-2-yl)-N-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazole ring, a phenyl group, and a methoxy group, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

N-(1-methoxy-3-phenylpropan-2-yl)-N-methyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-18(15(19)14-8-9-16-17-14)13(11-20-2)10-12-6-4-3-5-7-12/h3-9,13H,10-11H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRWJFFYECPZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=CC=C1)COC)C(=O)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxy-3-phenylpropan-2-yl)-N-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 1-methoxy-3-phenylpropan-2-amine with methyl isocyanate to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with hydrazine to form the pyrazole ring.

    Final Coupling: The final step involves coupling the pyrazole intermediate with a carboxylic acid derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to favor the desired reactions.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxy-3-phenylpropan-2-yl)-N-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-(1-methoxy-3-phenylpropan-2-yl)-N-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-methoxy-3-phenylpropan-2-yl)-N-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or ion channels.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of receptor function.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methoxy-3-phenylpropan-2-yl)-N-methyl-1H-pyrazole-3-carboxamide: Similar structure but different position of the carboxamide group.

    N-(1-methoxy-3-phenylpropan-2-yl)-N-methyl-1H-pyrazole-4-carboxamide: Another positional isomer with distinct chemical properties.

Uniqueness

N-(1-methoxy-3-phenylpropan-2-yl)-N-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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